1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine
Description
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a fluorophenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30FN3O3S/c1-3-5-12-25-17(15-23-21(25)29(26,27)4-2)16-24-13-10-18(11-14-24)28-20-9-7-6-8-19(20)22/h6-9,15,18H,3-5,10-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTCATBVTQJOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC(CC2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The piperidine ring is then synthesized and coupled with the fluorophenoxy group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine rings
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-chlorophenoxy)piperidine
- 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-bromophenoxy)piperidine
Comparison: Compared to its analogs, 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-(2-fluorophenoxy)piperidine may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
